Dde-Dab(Fmoc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

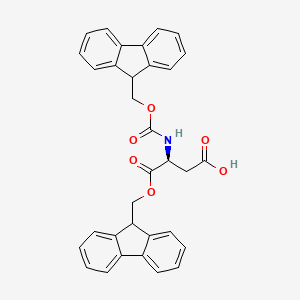

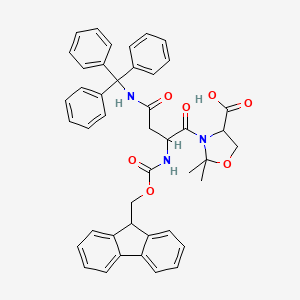

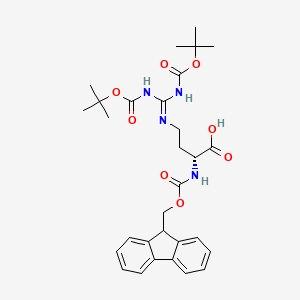

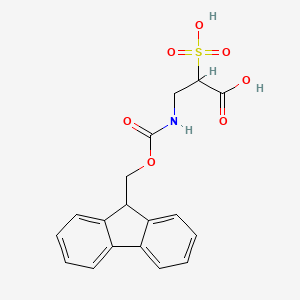

Dde-Dab(Fmoc)-OH is an amino acid derivative of the amino acid Dab (3-Amino-2,3-dideoxy-D-arabino-heptonic acid). It is a synthetic compound that has been used in a variety of scientific applications, such as peptide synthesis, protein engineering, bioconjugation, and drug delivery. Dde-Dab(Fmoc)-OH is a versatile building block for peptide synthesis due to its high stability, low reactivity, and low toxicity. It has been used in a variety of biochemical and physiological studies, such as enzyme inhibition, receptor binding, and protein-protein interactions.

Applications De Recherche Scientifique

Orthogonal Protecting Group in Solid-Phase Peptide Synthesis

The vinyl ether benzyloxycarbonyl (VeZ) protecting group has been identified as a novel orthogonal protecting group for solid-phase peptide synthesis. This discovery provides an alternative to Fmoc-Lys(Dde)-OH, offering new avenues in the synthesis of biologically relevant cyclic peptides. This advancement in peptide chemistry underscores the significance of developing orthogonal protecting groups like Dde-Dab(Fmoc)-OH in facilitating complex peptide synthesis (Staderini et al., 2018).

Challenges in Solid-Phase Peptide Synthesis

Fmoc-Dab(Mtt)-OH, a commercially available and orthogonally protected amino acid, has been reported to exhibit poor coupling efficiency during solid-phase peptide synthesis. The study highlights the challenges associated with using certain orthogonally protected building blocks like Fmoc-Dab(Mtt)-OH, prompting researchers to explore alternatives or modify protocols to ensure efficient peptide synthesis. This underscores the importance of understanding the behavior of specific protecting groups such as Dde-Dab(Fmoc)-OH in peptide synthesis processes (Lam et al., 2022).

Drug Delivery Systems

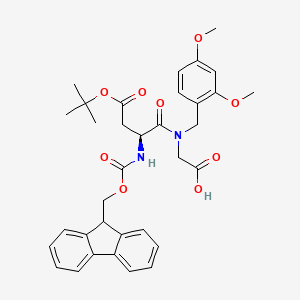

The development of drug delivery systems (DDS) utilizing dendritic peptides like Dde-Dab(Fmoc)-OH has shown promise in cancer treatment. A study highlighted the design of an arginine-enriched dendritic amphiphilic chimeric peptide with hydrophobic groups (Fmoc) providing a strong hydrophobic force to prevent premature drug release. This design exemplifies the application of Dde-Dab(Fmoc)-OH in creating innovative DDS aimed at improving therapeutic efficacy, particularly in treating multidrug resistance (MDR) tumors (Chen et al., 2017).

Advancements in Chemical Protein Synthesis

In the realm of chemical protein synthesis, overcoming solubility challenges is crucial. The introduction of a heterobifunctional traceless linker, Fmoc-Ddae-OH, has been noted for its role in temporarily attaching highly solubilizing peptide sequences onto insoluble peptides. This innovative approach facilitates the handling and purification of insoluble and aggregation-prone peptides, significantly contributing to the synthesis of large proteins. The study underscores the utility of protecting groups and linkers related to Dde-Dab(Fmoc)-OH in enhancing the feasibility of complex protein synthesis projects (Jacobsen et al., 2016).

Propriétés

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQZWPYGWVUUEH-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-Dab(Fmoc)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)